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Compound of Interest

Compound Name: 5-Bromo-6-hydroxypicolinic acid

Cat. No.: B566694 Get Quote

A Spectroscopic Comparison of 5-Bromo-6-
hydroxypicolinic Acid and Its Precursors
This guide presents a detailed spectroscopic comparison of 5-Bromo-6-hydroxypicolinic acid
with its key starting material, 6-hydroxypicolinic acid, and a foundational precursor, 2,3-lutidine.

The analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS),

providing researchers, scientists, and drug development professionals with a comprehensive

reference for compound identification and characterization.

Synthesis Overview
The primary synthesis route to 5-Bromo-6-hydroxypicolinic acid involves the electrophilic

bromination of 6-hydroxypicolinic acid. This precursor, in turn, can be synthesized from simpler

pyridine derivatives, with 2,3-lutidine serving as a fundamental structural analogue for

comparative purposes.
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Caption: Synthetic relationship of the compared compounds.

Data Presentation
The following tables summarize the key spectroscopic data for 5-Bromo-6-hydroxypicolinic
acid and its starting materials. This allows for a direct comparison of their characteristic

spectral features.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the molecular structure and chemical

environment of atoms. The introduction of a bromine atom in 5-Bromo-6-hydroxypicolinic
acid is expected to cause a downfield shift in the resonance of adjacent protons compared to

6-hydroxypicolinic acid.
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Compound Name ¹H NMR (δ ppm, Solvent) ¹³C NMR (δ ppm, Solvent)

5-Bromo-6-hydroxypicolinic

Acid

Data not available. For the

isomeric 5-Bromo-6-

hydroxynicotinic acid: 8.16 (d,

J=2.27 Hz, 1H), 8.04 (d,

J=2.53 Hz, 1H), 12.59 (br s,

1H), 12.90 (br s, 1H) in DMSO-

d6.[1][2]

Data not available.

6-Hydroxypicolinic Acid

(600 MHz, DMSO-d6): 7.56

(dd, J=8.9, 7.0 Hz, 1H), 6.97

(d, J=6.8 Hz, 1H), 6.65 (d,

J=9.0 Hz, 1H).[3][4]

(151 MHz, DMSO-d6): 163.28,

162.67, 140.51, 137.97,

123.88, 110.42.[3][4]

2,3-Lutidine
Spectroscopic data available.

[5]

Spectroscopic data available.

[5]

Note: Direct experimental NMR data for 5-Bromo-6-hydroxypicolinic acid was not publicly

available. Data for its isomer, 5-Bromo-6-hydroxynicotinic acid, is provided for reference.

Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy is used to identify functional groups. The spectra of both the product and its

carboxylic acid precursor are dominated by characteristic absorptions of the hydroxyl and

carboxyl groups.
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Compound Name Key FTIR Peaks (cm⁻¹)
Functional Group
Assignment

5-Bromo-6-hydroxypicolinic

Acid

Data not available. Expected

peaks: ~3300-2500 (O-H,

broad), ~1700 (C=O).

Carboxylic acid O-H stretch,

Carbonyl stretch.

6-Hydroxypicolinic Acid

Spectra available.[6][7]

Expected peaks: ~3300-2500

(O-H, broad), ~1710 (C=O).[8]

Carboxylic acid O-H stretch,

Carbonyl stretch.

2,3-Lutidine

Spectra available.[5]

Characteristic peaks for C-H

and C=N stretches.

Aromatic C-H stretch, Pyridine

ring vibrations.

Mass Spectrometry (MS) Data
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments,

confirming the molecular weight and offering clues to its structure. The presence of bromine in

the final product is readily identified by a characteristic isotopic pattern (¹⁹Br/⁸¹Br in a ~1:1

ratio).

Compound Name Molecular Weight ( g/mol )
Key Mass Spec Fragments
(m/z)

5-Bromo-6-hydroxypicolinic

Acid
218.01[9]

Expected molecular ion peaks

at m/z 217 and 219.

6-Hydroxypicolinic Acid 139.11[3][6][10]

Molecular ion at m/z 139.[6]

Other fragments at m/z 93, 39.

[6]

2,3-Lutidine 107.15[11] Molecular ion at m/z 107.

Experimental Protocols
Standard protocols were followed for the spectroscopic analysis of the compounds.
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NMR Spectroscopy Protocol (Aromatic Carboxylic
Acids)

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d6) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Analysis: The acidic proton of the carboxyl group typically appears as a broad singlet at δ 10-

13 ppm.[12] The carboxyl carbon appears in the ¹³C NMR spectrum between δ 165-185

ppm.[12]

FTIR Spectroscopy Protocol (Solid Samples)
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide

(KBr) using an agate mortar and pestle.

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR instrument and record

the spectrum, typically from 4000 to 400 cm⁻¹.

Analysis: Identify characteristic broad O-H stretches for the carboxylic acid (3300-2500 cm⁻¹)

and the sharp, strong C=O stretch (1760-1710 cm⁻¹).[12]

Mass Spectrometry Protocol (Organic Compounds)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a suitable method, such as Electron Impact (EI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer.
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Detection: Detect the ions to generate a mass spectrum. The peak with the highest m/z often

corresponds to the molecular ion (M⁺).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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